N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound that features a furan ring, a piperidine ring with a trifluoromethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the piperidine derivative: The piperidine ring with a trifluoromethyl group can be synthesized through a series of reactions starting from commercially available piperidine.
Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the piperidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group on the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-furan-2-ylmethyl-2-phenoxyacetamide
- 2-(4-chloro-3,5-dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- N-furan-2-ylmethyl-4-methyl-benzenesulfonamide
Uniqueness
N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of the trifluoromethyl group on the piperidine ring, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C13H17F3N2O2 |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)10-3-5-18(6-4-10)9-12(19)17-8-11-2-1-7-20-11/h1-2,7,10H,3-6,8-9H2,(H,17,19) |
InChI Key |
VCVHSDAWLNFRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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